N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-13-5-7-16(11-14(13)2)27(23,24)19-17-12-15(6-8-18(17)25-3)20-9-4-10-26(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUANXXWEQBIPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Isothiazolidin-2-yl moiety
- Methoxyphenyl group
- Dimethylbenzenesulfonamide backbone
This structural complexity contributes to its diverse biological activities.
Research indicates that this compound primarily interacts with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, the compound can disrupt cell division and potentially induce apoptosis in cancer cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results in inhibiting tumor-associated carbonic anhydrase isoforms (hCA II and hCA IX), which are implicated in cancer progression. The inhibition constants (KIs) for these isoforms range from 2.6 to 321 nM, indicating significant potency .
In vitro assays demonstrated that the compound exhibits anti-proliferative effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 3.96 μM
- Caco-2 (colorectal cancer) : IC50 = 5.87 μM
The mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on its efficacy remains limited and warrants further investigation.
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide?
Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative with an aromatic amine. For example:
- React 3,4-dimethylbenzenesulfonyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically influence yield.
Table 1: Comparison of Reaction Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0–25 | 72–85 | |
| Pyridine | THF | 25 | 68–75 |
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., methoxy and sulfonamide groups) .
- NMR Spectroscopy : Use - and -NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and methyl/methoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak at m/z 435.12) .
Q. How can preliminary biological activity be assessed for this compound?
Methodological Answer:
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .
- Anticancer Activity : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Evaluate interactions with target enzymes (e.g., carbonic anhydrase) using fluorometric assays .
Advanced Research Questions
Q. How can contradictory results in bioactivity studies be resolved?
Methodological Answer: Contradictions often arise from methodological variability:
- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid false positives) .
- Data Normalization : Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
- Meta-Analysis : Compare datasets from diverse receptors or cell lines to identify confounding variables (e.g., receptor polymorphism) .
Example: A study using Drosophila receptors reported higher agonistic activity than mammalian models due to differences in receptor expression systems .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and test activity changes .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites (e.g., sulfonamide as a hydrogen-bond acceptor) .
- 3D-QSAR Modeling : Corrogate spatial electrostatic/hydrophobic features with bioactivity data .
Table 2: SAR Trends in Analog Studies
| Substituent Modification | Effect on Antimicrobial Activity | Reference |
|---|---|---|
| -OCH → -Cl | ↑ Activity against Gram(+) | |
| -CH → -CF | ↓ Cytotoxicity in normal cells |
Q. How can computational modeling predict metabolic stability?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), CYP450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify vulnerable sites for oxidation .
Example: MD simulations revealed that the isothiazolidin-1,1-dioxide group undergoes rapid hydrolysis in aqueous environments, necessitating formulation adjustments .
Q. What protocols ensure stability during storage and formulation?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>180°C suggests thermal stability) .
- Lyophilization : Improve shelf-life by converting to a stable lyophilized powder under inert gas .
- pH Stability : Test solubility and degradation in buffers (pH 2–9) to guide formulation (e.g., enteric coatings for oral delivery) .
Q. How can analogs be designed to improve solubility without compromising activity?
Methodological Answer:
- PEGylation : Attach polyethylene glycol (PEG) chains to the sulfonamide group to enhance aqueous solubility .
- Prodrug Synthesis : Convert the sulfonamide to a phosphate ester, which hydrolyzes in vivo .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with higher dissolution rates .
Q. What are best practices for reconciling divergent crystallographic data?
Methodological Answer:
- Multi-Technique Validation : Cross-validate X-ray data with powder diffraction and solid-state NMR .
- Temperature Control : Ensure crystals are analyzed at consistent temperatures (e.g., 296 K) to avoid lattice distortions .
- Software Refinement : Use programs like SHELXL to refine occupancy ratios and hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
